3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide
Description
3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide is a synthetic organic compound that features an indole moiety linked to a benzamide structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The indole ring is a common structural motif in many biologically active molecules, making this compound a valuable target for research and development.
Properties
IUPAC Name |
3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-3-25-18-10-9-15(13-19(18)26-4-2)21(24)22-11-12-27-20-14-23-17-8-6-5-7-16(17)20/h5-10,13-14,23H,3-4,11-12H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDXWCIIWNFZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCSC2=CNC3=CC=CC=C32)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thioether Formation: The indole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.
Amide Bond Formation: The final step involves the coupling of the thioether-indole derivative with 3,4-diethoxybenzoic acid or its derivatives to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced indole derivatives
Substitution: Substituted indole derivatives
Scientific Research Applications
3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Pharmacology: It can be studied for its potential pharmacological activities, such as anti-inflammatory, antiviral, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes in the body, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . The benzamide structure may also contribute to the compound’s activity by enhancing its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides
Uniqueness
3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide is unique due to its specific combination of an indole moiety with a benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
